Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base
The hydrochloride salt form of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde is documented to enhance solubility in water compared to its free base counterpart . This is a direct consequence of the salt formation, which introduces an ionic character to the molecule, increasing its hydrophilicity. While the free base (CAS 69906-07-6) is a neutral organic compound with limited aqueous solubility, the hydrochloride salt is readily soluble in polar media .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; enhanced water solubility |
| Comparator Or Baseline | Free base (1,2,3,4-tetrahydroquinoline-8-carbaldehyde, CAS 69906-07-6) |
| Quantified Difference | Significantly higher aqueous solubility (qualitative enhancement) |
| Conditions | Qualitative assessment based on chemical class; hydrochloride salts of amines are universally more water-soluble. |
Why This Matters
This improved solubility is crucial for aqueous-phase reactions, biological assays, and formulation studies, ensuring the compound can be reliably used in a broader range of experimental conditions than its free base.
